

regulation of Interleukin-12 gene expression

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Interleukin-12

Cat. No.: B1171171

[Get Quote](#)

An In-depth Technical Guide to the Regulation of **Interleukin-12** Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-12 (IL-12) is a pivotal heterodimeric cytokine, composed of p35 (IL-12a) and p40 (IL-12b) subunits, which are encoded by separate genes on different chromosomes.[1] Produced primarily by antigen-presenting cells (APCs) such as macrophages, dendritic cells (DCs), and B cells, IL-12 is a critical mediator that bridges the innate and adaptive immune systems.[2][3][4] It plays a central role in host defense against intracellular pathogens and in anti-tumor immunity by inducing the production of interferon-gamma (IFN- γ), promoting the differentiation of T helper 1 (Th1) cells, and enhancing the cytotoxic activity of natural killer (NK) cells and cytotoxic T lymphocytes.[1][2][5]

The expression of the two IL-12 subunits is tightly and coordinately regulated at multiple levels, ensuring that its potent pro-inflammatory activity is initiated only when necessary.[2] The p35 subunit is often constitutively transcribed at low levels, but its translation is induced upon stimulation, while the p40 subunit is inducibly expressed.[4][6][7] Dysregulation of IL-12 production can lead to a failure to clear infections or control malignancies, or conversely, contribute to the pathogenesis of autoimmune and inflammatory diseases.[2] This guide provides a comprehensive overview of the molecular mechanisms governing IL-12 gene expression, the key signaling pathways involved, and the experimental protocols used to investigate these processes.

Transcriptional Regulation of IL-12 Genes

The transcriptional control of the IL12A (p35) and IL12B (p40) genes is a complex process involving the coordinated action of multiple transcription factors and signaling pathways.

Key Transcription Factors and Promoter Elements

The promoters of both IL-12 subunit genes contain binding sites for a variety of transcription factors that are activated in response to pathogenic stimuli.

- Nuclear Factor- κ B (NF- κ B): NF- κ B is indispensable for the induction of IL12B (p40) transcription.[8] In macrophages, stimuli like lipopolysaccharide (LPS) trigger the activation of NF- κ B complexes, particularly p50/c-Rel and p50/p65 heterodimers.[9][10] The c-Rel subunit has been shown to be a key and specific regulator of IL12b gene expression, distinguishing it from the more ubiquitous p65.[10][11] An NF- κ B half-site located at -122 to -132 in the macrophage p40 promoter is critical for this inducible activity.[9]
- Interferon Regulatory Factors (IRFs): Several members of the IRF family are crucial for IL-12 expression.
 - IRF-1: This factor is essential for the expression of both p35 and p40 subunits.[5][12] IL-12 itself can directly up-regulate IRF-1 expression in T and NK cells, creating a positive feedback mechanism.[13][14] Studies in IRF-1 knockout mice show markedly diminished IL-12 p40 mRNA induction by LPS.[12]
 - IRF-2: Macrophages from IRF-2 knockout mice also exhibit dysregulated IL-12 production, indicating its role as a critical transcription factor in this process.[12]
 - IRF-5 and ICSBP (IRF-8): These factors also contribute to the transcriptional activation of the IL-12 genes.[5][11]
- Activator Protein-1 (AP-1): The AP-1 complex, composed of c-Fos and c-Jun proto-oncogenes, has a dual role. While some studies implicate it as a trans-activator, it has also been shown to function as an inhibitor of IL-12 p40 transcription, particularly in the context of prostaglandin E2 (PGE2)-mediated suppression.[15][16][17] Macrophages deficient in c-Fos, for instance, show a significant increase in IL-12 p70 production.[16]

- Other Transcription Factors: Additional factors such as CCAAT/enhancer-binding protein (C/EBP) β , Ets-2, PU.1, and Erythroid Kruppel-like factor (EKLF) have been identified as regulators of IL12B transcription in macrophages.[\[17\]](#)[\[18\]](#)

Quantitative Data on Transcriptional Regulation

The following table summarizes experimental data on the effects of various factors and stimuli on IL-12 mRNA expression.

Cell Type	Stimulus/Condition	Gene	Effect on mRNA Expression	Reference
Mouse Peritoneal Macrophages	LPS	Il12b (p40)	Strong induction	[16]
Mouse Peritoneal Macrophages	IFN-γ + LPS	Il12a (p35) & Il12b (p40)	Strong induction, synergistic effect	[16]
Mouse Peritoneal Macrophages	LPS + PGE2	Il12a (p35) & Il12b (p40)	Inhibition of LPS-induced expression	[16]
Macrophages from IRF-1 ^{-/-} mice	LPS	Il12b (p40)	Markedly diminished induction	[12]
Macrophages from IRF-1 ^{-/-} mice	LPS	Il12a (p35)	Impaired induction	[12]
Macrophages from IRF-2 ^{-/-} mice	LPS	Il12b (p40)	Markedly diminished induction	[12]
Cord Blood Mononuclear Cells	LPS	Il12b (p40)	3-4 fold lower expression compared to adult PBMC	[3]

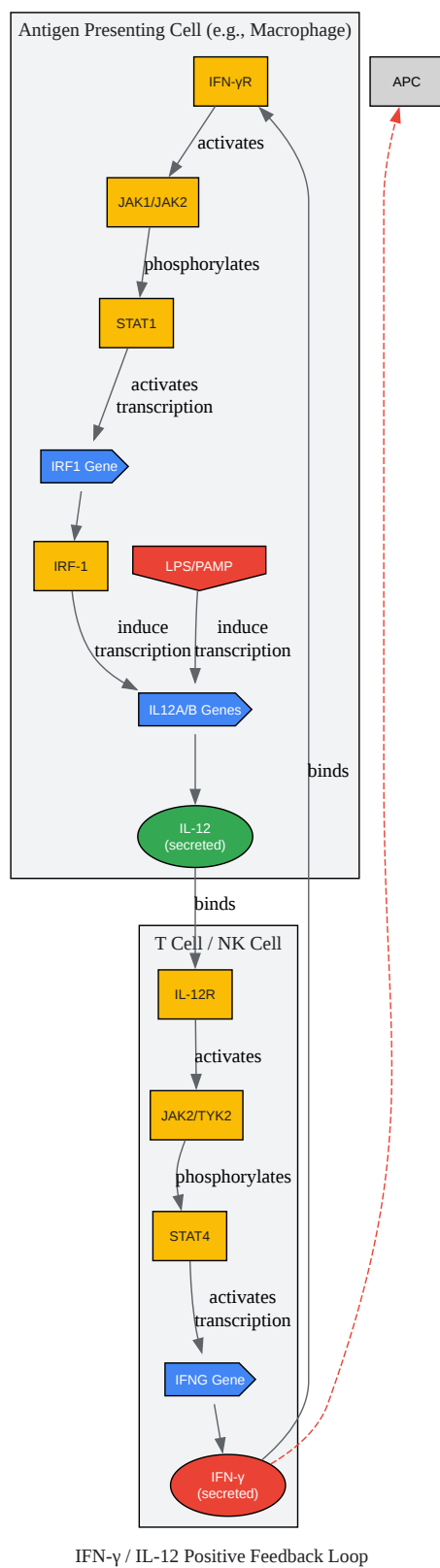
Signaling Pathways Regulating IL-12 Expression

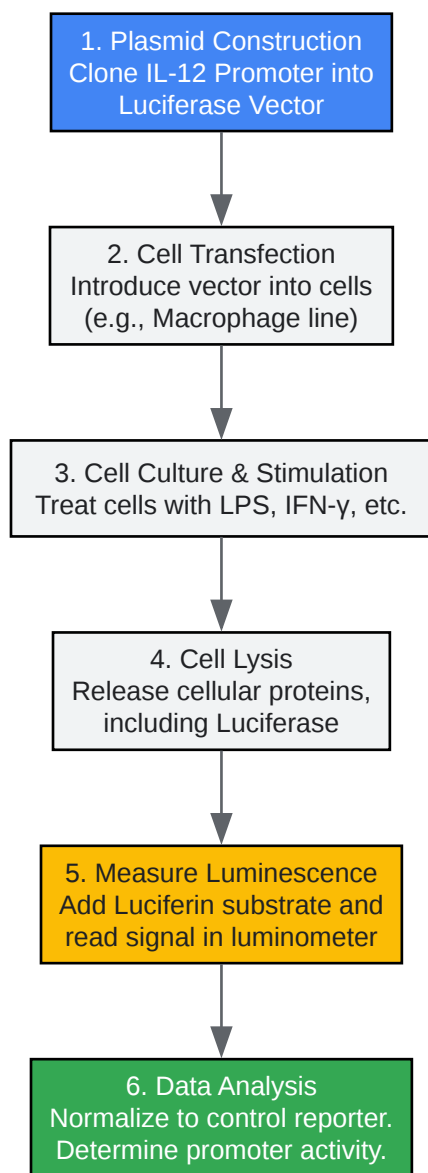
Several interconnected signaling pathways converge to control the transcription of IL-12 genes. These pathways are initiated by pathogen recognition, T-cell interactions, and cytokine feedback.

Toll-Like Receptor (TLR) Signaling

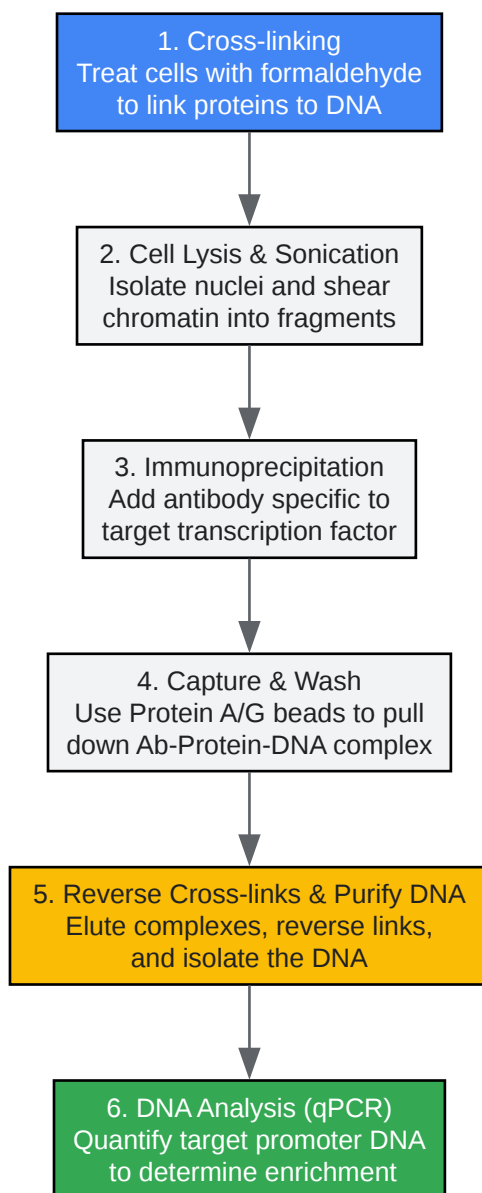
APCs recognize pathogen-associated molecular patterns (PAMPs) through TLRs, which is a primary mechanism for inducing IL-12.[19]

- TLR4: The receptor for LPS from Gram-negative bacteria, TLR4 activation signals through the MyD88 and TRIF adaptor proteins.[6][20] This leads to the activation of canonical NF- κ B and MAPKs, which are essential for inducing IL12A and IL12B transcription.[4][6]
- TLR9: This intracellular receptor recognizes microbial DNA (CpG motifs).[21] TLR9 signaling is a potent inducer of IL-12p40 and can cooperate with other TLRs, like TLR4, to selectively increase IL-12 production in DCs.[21][22] Interestingly, there is evidence of crosstalk where TLR2 signaling can negatively regulate TLR9-driven IL-12 production in microglia.[21]

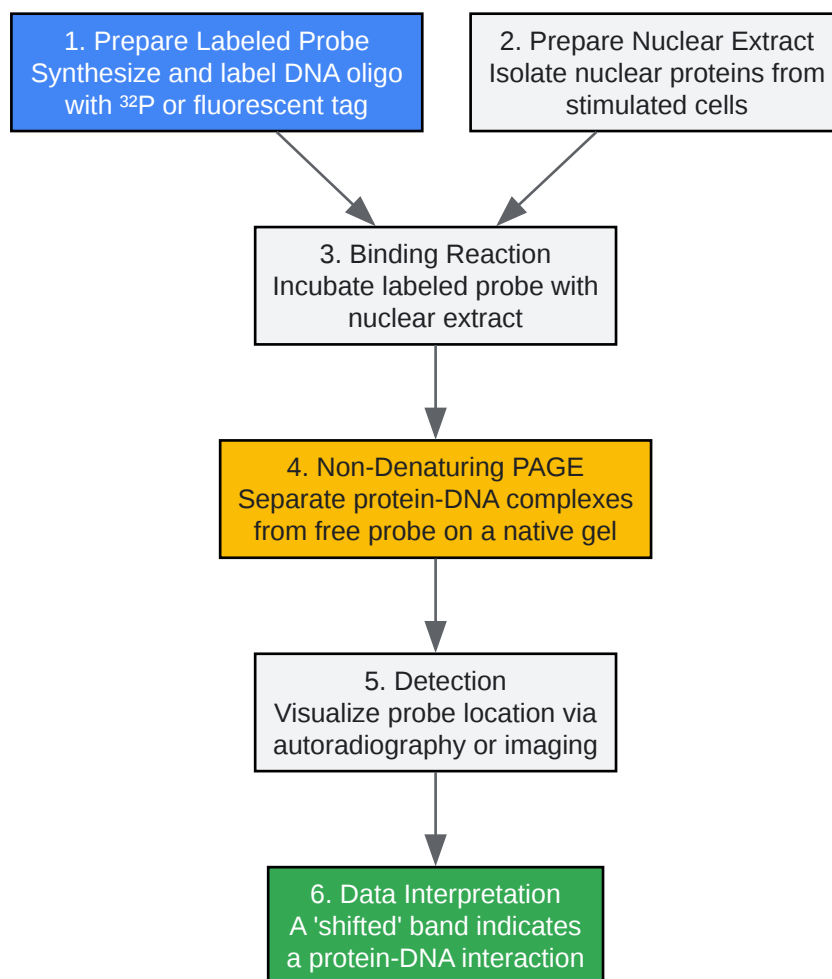




Luciferase Reporter Assay Workflow



Chromatin Immunoprecipitation (ChIP) Workflow



Electrophoretic Mobility Shift Assay (EMSA) Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Interleukin-12: an update on its immunological activities, signaling and regulation of gene expression - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Positive and negative regulation of interleukin-12 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The regulation and biological activity of interleukin 12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-12-mediated transcriptional regulation of matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of interleukin-12/interleukin-23 production and the T-helper 17 response in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Regulation of interleukin 12 p40 expression through an NF-kappa B half-site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rupress.org [rupress.org]
- 12. IL-12 is dysregulated in macrophages from IRF-1 and IRF-2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IL-12 induces IFN regulating factor-1 (IRF-1) gene expression in human NK and T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Regulation of interleukin-12 gene expression and its anti-tumor activities by prostaglandin E2 derived from mammary carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Activation and Repression of Interleukin-12 p40 Transcription by Erythroid Kruppel-like Factor in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. TLR4-mediated IL-12 production enhances IFN- γ and IL-1 β production, which inhibits TGF- β production and promotes antibody-induced joint inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Toll-like receptor 2 (TLR2)-TLR9 crosstalk dictates IL-12 family cytokine production in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TLR9 cooperates with TLR4 to increase IL-12 release by murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [regulation of Interleukin-12 gene expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1171171#regulation-of-interleukin-12-gene-expression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com